5-Amino-1,2-oxazole-3-carboxamide
Description
Historical Development of 1,2-Oxazole Chemistry and Analogues
The exploration of 1,2-oxazole chemistry, also known as isoxazole (B147169) chemistry, has a rich history dating back over a century. A pivotal moment in its development was in 1903 when Claisen reported the synthesis of the parent isoxazole. nih.gov This discovery laid the groundwork for extensive investigation into the synthesis and reactivity of this heterocyclic system.
Early synthetic methods often involved the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. wikipedia.org Another classical and significant approach that emerged is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.org These foundational reactions opened the door to a wide array of substituted 1,2-oxazoles.
The isoxazole ring is an isomer of oxazole (B20620), where the nitrogen and oxygen atoms are separated by a carbon. rsc.org Both scaffolds have been central to the advancement of medicinal chemistry. rsc.orgtandfonline.com The development of oxazole chemistry gained prominence around the time of the First World War with the discovery of the antibiotic penicillin, which, although not containing an oxazole ring itself, spurred broader interest in heterocyclic compounds. tandfonline.com The Robinson-Gabriel synthesis, involving the dehydration of 2-acylaminoketones, is a classic method for preparing oxazoles. wikipedia.org
Over the decades, the synthetic toolbox for both oxazoles and isoxazoles has expanded dramatically, with the introduction of new reagents, catalysts, and reaction conditions to achieve higher efficiency, regioselectivity, and functional group tolerance. nih.govorganic-chemistry.org
Significance of the 1,2-Oxazole Scaffold in Chemical Research
The 1,2-oxazole (isoxazole) ring is a privileged scaffold in chemical research, largely due to its versatile chemical properties and its prevalence in biologically active compounds. nih.govrsc.org Its significance stems from several key attributes:
Bioisosterism: The 1,2-oxazole moiety is often used as a bioisostere for other functional groups in drug design. This means it can replace other groups without significantly altering the biological activity of the molecule, but can improve properties like potency, selectivity, and pharmacokinetic profiles. rsc.org
Diverse Biological Activities: Compounds containing the 1,2-oxazole ring have demonstrated a broad spectrum of pharmacological effects. nih.govrsc.org These include roles as anticancer, anti-inflammatory, analgesic, and antimicrobial agents. nih.gov For instance, the COX-2 inhibitor valdecoxib (B1682126) and the neurotransmitter agonist AMPA are based on the isoxazole structure. wikipedia.org
Synthetic Utility: The 1,2-oxazole ring can serve as a stable platform for the introduction of various functional groups at different positions. It can also act as a synthetic intermediate, with the potential for ring-opening reactions under specific conditions, such as photolysis, to yield other valuable structures. wikipedia.org
Structural Rigidity: The aromatic nature of the 1,2-oxazole ring provides a degree of conformational rigidity, which can be advantageous in designing molecules that fit into specific binding pockets of enzymes and receptors.
These features have led to the incorporation of the 1,2-oxazole scaffold into numerous FDA-approved drugs and a vast number of compounds currently under investigation for therapeutic applications. nih.govrsc.org
Positioning of 5-Amino-1,2-oxazole-3-carboxamide within Contemporary Heterocyclic Synthesis
This compound is a specifically functionalized derivative of the 1,2-oxazole core. The presence of an amino group at the 5-position and a carboxamide group at the 3-position makes it a valuable building block in contemporary heterocyclic synthesis. The amino group, in particular, provides a handle for further chemical modifications, allowing for the construction of more complex molecular architectures.
The synthesis of such amino-functionalized 1,2-oxazoles is an active area of research. While a direct, one-pot synthesis for this compound from simple precursors is not extensively documented in readily available literature, its synthesis can be conceptualized through established methods. A plausible synthetic route involves the use of a cyanoacetamide derivative as a starting material.
A reported synthesis for a related compound, 5-amino-N-aryl-1,2-oxazole-3-carboxamides, proceeds via the reaction of aryl cyanoacetamides with hydroxylamine. This suggests a potential pathway for the synthesis of the title compound.
Heterocyclic compounds like this compound are utilized in the preparation of polyfunctionalized heterocycles. biosynth.com The strategic placement of the amino and carboxamide groups allows for a variety of chemical transformations, including:
N-Functionalization: The amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse substituents.
Cyclization Reactions: The bifunctional nature of the molecule can be exploited to construct fused heterocyclic systems, which are of great interest in medicinal chemistry.
The compound's structure is related to other biologically important aminoazole carboxamides, which are known to be precursors for a variety of fused heterocyclic systems.
Overview of Key Academic Research Trajectories for this compound
While specific research exclusively focused on this compound is not widespread, the research trajectories for closely related amino-1,2-oxazole derivatives provide insight into its potential applications and areas of investigation.
Key Research Areas:
Medicinal Chemistry: A primary research direction for compounds of this class is the exploration of their potential as therapeutic agents. Given that many amino-functionalized 1,2-oxazole derivatives exhibit biological activity, research would likely involve the synthesis of analogues of this compound and their evaluation for various pharmacological effects, such as anticancer, antibacterial, or anti-inflammatory properties.
Development of Novel Synthetic Methodologies: The efficient and regioselective synthesis of substituted 1,2-oxazoles remains a topic of interest. Research may focus on developing new catalytic systems or one-pot procedures for the preparation of this compound and its derivatives.
Materials Science: Heterocyclic compounds with specific electronic and photophysical properties are valuable in materials science. The 1,2-oxazole core, with its electron-rich nature, could be investigated for applications in areas such as organic light-emitting diodes (OLEDs) or as components of functional polymers.
Chemical Biology: As a functionalized small molecule, this compound could be used as a chemical probe to study biological processes. Its ability to interact with biological targets could be harnessed to elucidate the function of proteins or to develop new diagnostic tools.
The research into compounds like this compound is often part of a broader effort to expand the chemical space of drug-like molecules and to discover new compounds with novel mechanisms of action.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-3-1-2(4(6)8)7-9-3/h1H,5H2,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAIKUKYFITSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629161-52-9 | |
| Record name | 5-amino-1,2-oxazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Amino 1,2 Oxazole 3 Carboxamide and Its Derivatives
Established Routes to 1,2-Oxazole Ring Systems
The construction of the 1,2-oxazole ring is a fundamental step in the synthesis of many derivatives. Several classical and modern methods have been developed for this purpose. nih.gov
Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition)
One of the most common and versatile methods for synthesizing 1,2-oxazole rings is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves the addition of a nitrile oxide to an alkene or alkyne. nih.govacs.org The regioselectivity of this cycloaddition is a key consideration, and various strategies have been developed to control it. nih.gov For instance, the use of vinylphosphonates bearing a leaving group can direct the formation of specific isomers. nih.gov Recent advancements have also explored photoinduced, metal-free [3+2] cycloaddition of carbenes and nitriles to produce oxazoles. nih.gov
Condensation Reactions (e.g., 1,3-diketones with hydroxylamine (B1172632) hydrochloride)
Condensation reactions provide a classical and widely used approach to 1,2-oxazole synthesis. nih.gov A primary example is the reaction of a 1,3-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester, with hydroxylamine hydrochloride. nih.govwisdomlib.org This method is effective for producing a variety of substituted isoxazoles. researchgate.net The reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media offers an environmentally friendly route to 5-arylisoxazole derivatives. nih.gov
Table 1: Comparison of Cycloaddition and Condensation Reactions for 1,2-Oxazole Synthesis
| Feature | Cycloaddition Reactions | Condensation Reactions |
| Reactants | Nitrile oxides and alkenes/alkynes nih.govacs.org | 1,3-Dicarbonyl compounds and hydroxylamine hydrochloride nih.govwisdomlib.org |
| Key Advantage | High versatility and control over regioselectivity nih.gov | Readily available starting materials and simple procedures nih.gov |
| Example | [3+2] cycloaddition of a nitrile oxide to an alkyne | Reaction of acetylacetone (B45752) with hydroxylamine hydrochloride |
Targeted Synthesis of 5-Amino-1,2-oxazole-3-carboxamide and its Precursors
The specific synthesis of this compound requires a more targeted approach, focusing on the introduction of the amino and carboxamide groups at the correct positions of the 1,2-oxazole ring.
Synthesis of Functionalized β-Enamino Ketoesters as Intermediates
A key strategy for the regioselective synthesis of substituted 1,2-oxazoles involves the use of functionalized β-enamino ketoesters as precursors. nih.gov These intermediates can be synthesized through the condensation of β-keto esters or 1,3-diketones with primary amines or other nitrogen sources. acgpubs.org Various catalysts, such as Sc(OTf)3 and ferric (III) ammonium (B1175870) nitrate, have been employed to facilitate this reaction under mild conditions. acgpubs.org The acylation of ethylenediamine-derived β-enamino amides has also been explored as a route to functionalized β-keto amides, which are valuable precursors to various heterocyclic systems. nih.govresearchgate.net
Table 2: Catalysts for the Synthesis of β-Enamino Carbonyl Compounds
| Catalyst | Conditions | Yield | Reference |
| Sc(OTf)3 (5 mol%) | Solvent-free | 70-95% | acgpubs.org |
| Ferric (III) ammonium nitrate | Room temperature, solvent-free | 69-92% | acgpubs.org |
| Zn(ClO4)2·6H2O | - | >70% | acgpubs.org |
| Bismuth (III) trifluoroacetate | Water | 63-98% | acgpubs.org |
| Lanthanum trichloride (B1173362) hepta hydrate | Room temperature, CH2Cl2 | 85-93% | acgpubs.org |
| Ceric ammonium nitrate | - | 70-93% | acgpubs.org |
Cyclization Reactions for the Formation of the 1,2-Oxazole Core
Once the appropriate β-enamino ketoester or a similar precursor is obtained, the next critical step is the cyclization to form the 1,2-oxazole ring. This is typically achieved by reacting the intermediate with hydroxylamine. nih.gov The reaction between β-enamino ketoester precursors and hydroxylamine hydrochloride can lead to the formation of two possible isomeric 1,2-oxazoles. nih.gov Detailed NMR analysis is often required to distinguish between the resulting regioisomers. nih.gov For example, the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates has been achieved through the reaction of the corresponding β-enamino ketoester precursors with hydroxylamine hydrochloride. nih.gov
Derivatization from Precursors like 5-Amino-1,2-oxazole-3-carboxylic acid
A common and versatile approach to obtaining this compound and its derivatives involves the chemical modification of a pre-formed 5-amino-1,2-oxazole-3-carboxylic acid core. This precursor provides a convenient scaffold for introducing a wide range of substituents.
The synthesis of the core 5-amino-1,2-oxazole-3-carboxylic acid can be achieved through various routes. One notable method involves the reaction of β-enamino ketoester precursors with hydroxylamine hydrochloride, which leads to the formation of 5-cycloaminyl-1,2-oxazole compounds. nih.gov Another approach starts from α-chloroglycinates to produce 5-amino-oxazole-4-carboxylates. ubc.ca
Once the 5-amino-1,2-oxazole-3-carboxylic acid is obtained, the carboxamide functionality can be introduced through standard amide bond formation reactions. This typically involves activating the carboxylic acid group, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with an appropriate amine. This strategy allows for the synthesis of a diverse library of N-substituted 5-amino-1,2-oxazole-3-carboxamides.
For instance, a series of oxazol-2-one-3-carboxamides were synthesized by reacting intermediate oxazol-2-ones with various isocyanates, demonstrating the utility of this derivatization approach. nih.gov Similarly, amides of 5-amino-1,2,4-triazole-3-carboxylic acid have been prepared, showcasing a parallel strategy in a related heterocyclic system. researchgate.net
However, studies have shown that the amino group on the 5-position of the isoxazole (B147169) ring can exhibit reduced reactivity under certain conditions. For example, attempts to protect the amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid with an Fmoc group under typical conditions were not efficient. mdpi.com This highlights a potential challenge in the selective derivatization of this bifunctional precursor.
Table 1: Examples of Derivatization from Carboxylic Acid Precursors
| Precursor | Reagent | Product | Reference |
| 5-Amino-1,2-oxazole-3-carboxylic acid | Amine/Coupling Agent | This compound | General Method |
| Oxazol-2-one | Isocyanate | Oxazol-2-one-3-carboxamide | nih.gov |
| 5-Amino-1,2,4-triazole-3-carboxylic acid | Amine/Coupling Agent | 5-Amino-1,2,4-triazole-3-carboxamide | researchgate.net |
| 5-Amino-3-methyl-isoxazole-4-carboxylic acid | Fmoc-OSu | Fmoc-protected amino acid (low yield) | mdpi.com |
Advanced Synthetic Techniques for this compound Analogues
To enhance efficiency, expand molecular diversity, and access more complex structures, advanced synthetic techniques have been applied to the synthesis of this compound analogues.
Flow Chemistry Approaches
While specific examples of flow chemistry for the synthesis of this compound are not extensively detailed in the provided search results, the principles of flow chemistry offer significant advantages for the synthesis of heterocyclic compounds. Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The modular nature of flow systems can also facilitate multi-step syntheses and library generation in an automated fashion. Given the importance of the isoxazole scaffold, the application of flow chemistry to the synthesis of its derivatives is a promising area for future development.
Metal-Catalyzed Syntheses (e.g., Ni-catalyzed Suzuki-Miyaura coupling for substituted oxazoles)
Metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex substituted oxazoles. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a widely used method for forming C-C bonds between organoboron compounds and organic halides or triflates. youtube.com
Nickel-catalyzed Suzuki-Miyaura cross-coupling has emerged as a valuable alternative, often offering different reactivity and substrate scope. nih.govnih.gov This methodology can be applied to the synthesis of substituted oxazoles by coupling an oxazole-containing boronic acid or ester with an aryl or alkyl halide, or vice versa. For example, a concise and atom-economical Suzuki-Miyaura coupling of trialkyl- and triarylboranes with aryl halides has been developed, which could be adapted for the synthesis of substituted oxazoles. organic-chemistry.org
The mechanism of Ni-catalyzed Suzuki-Miyaura coupling can be complex, sometimes involving radical pathways. nih.gov These reactions are tolerant of a wide range of functional groups, making them suitable for the late-stage functionalization of complex molecules containing the oxazole (B20620) core. organic-chemistry.org
Table 2: Examples of Metal-Catalyzed Syntheses for Substituted Oxazoles
| Coupling Partners | Catalyst System | Product Type | Reference |
| α-Oxo-vinylsulfones and Arylboronic acids | Nickel Catalyst | C-Aryl glycals and Acyclic vinyl ethers | nih.gov |
| (Hetero)arylboronic acids and Alkyl bromides | (Phenoxyimine)nickel(II) precatalyst | C(sp2)-C(sp3) coupled products | nih.gov |
| Trialkyl-/Triarylboranes and Aryl halides | Palladium/RuPhos | Aryl- or Alkyl-substituted arenes | organic-chemistry.org |
Multicomponent Reactions Incorporating the this compound Scaffold
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that contains substantial portions of all the starting materials. nih.gov MCRs are particularly valuable in medicinal chemistry for rapidly generating libraries of structurally diverse compounds.
While a specific MCR that directly yields the this compound scaffold is not explicitly described in the provided results, the principles of MCRs can be applied to construct this and related heterocyclic systems. For instance, a one-pot construction of pyrazoles and isoxazoles has been achieved through a palladium-catalyzed four-component coupling. researchgate.net
The general strategy for designing an MCR to synthesize this compound analogues would involve the careful selection of starting materials that can react sequentially to form the isoxazole ring and introduce the desired amino and carboxamide functionalities. For example, a reaction could potentially involve a nitrile, a hydroxylamine derivative, and a component that can be converted into the carboxamide group.
Mechanistic Studies in the Synthesis of this compound
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and predicting the formation of regioisomers and byproducts.
One key mechanistic aspect is the cyclization step to form the isoxazole ring. In the synthesis of 5-amino-1,2,3-triazoles, a related class of heterocycles, a cascade nucleophilic addition/cyclization process has been proposed. rsc.org A similar mechanism can be envisioned for the formation of 5-amino-1,2-oxazoles, where a nucleophilic attack of hydroxylamine onto an activated nitrile or a related precursor initiates the cyclization.
Another important mechanistic consideration is the Dimroth rearrangement, which has been observed in the synthesis of 5-amino-1,2,3-triazole derivatives. researchgate.net This type of rearrangement involves the cleavage and reformation of the heterocyclic ring, leading to a different substitution pattern. While not directly reported for 5-amino-1,2-oxazoles in the provided context, the possibility of such rearrangements should be considered, especially under basic or acidic conditions.
In the context of derivatization, the reactivity of the functional groups on the this compound scaffold is a key area of mechanistic study. For example, the observation that the amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid is unreactive towards Fmoc protection under standard conditions suggests that the electronic properties of the isoxazole ring influence the nucleophilicity of the amino group. mdpi.com It has been suggested that the amino group in a similar system, 5-amino-3-methyl-isoxazole-4-carbohydrazide, can act as an imine group, which could explain its reduced reactivity in certain reactions. mdpi.com
Chemical Reactivity and Transformations of 5 Amino 1,2 Oxazole 3 Carboxamide
Reactivity at the Amino Group (Position 5)
The primary amino group attached to the C5 position of the isoxazole (B147169) ring is a key site for nucleophilic reactions. Its reactivity allows for the synthesis of a wide array of N-substituted derivatives through processes such as acylation, alkylation, and condensation.
The amino group of 5-Amino-1,2-oxazole-3-carboxamide readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-acyl derivatives. These reactions typically proceed under basic conditions to neutralize the acid byproduct. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) yields N-(3-carbamoyl-1,2-oxazol-5-yl)acetamide.
Alkylation of the 5-amino group can also be achieved, though it may be less straightforward than acylation due to the potential for multiple alkylations. Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants.
Table 1: Examples of Acylation and Alkylation Reactions
| Reactant | Reagent | Conditions | Product |
| This compound | Acetyl Chloride | Pyridine, 0°C to rt | N-(3-carbamoyl-1,2-oxazol-5-yl)acetamide |
| This compound | Benzoyl Chloride | aq. NaOH | N-(3-carbamoyl-1,2-oxazol-5-yl)benzamide |
| This compound | Methyl Iodide | K2CO3, DMF | 5-(Methylamino)-1,2-oxazole-3-carboxamide |
The 5-amino group can participate in condensation reactions with various carbonyl compounds, including aldehydes and ketones, to form Schiff bases (imines). This reaction typically requires acid catalysis and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product. The resulting C=N double bond can be further reduced to produce stable secondary amines.
These reactions are significant for creating larger, more complex molecules. For example, condensation with a substituted benzaldehyde (B42025) can introduce an aryl group, which can be further functionalized.
Table 2: Condensation Reaction Examples
| Reactant | Carbonyl Compound | Conditions | Product Type |
| This compound | Benzaldehyde | Acetic acid, heat | Schiff Base (Imine) |
| This compound | Acetone | p-Toluenesulfonic acid | Schiff Base (Imine) |
| This compound | Cyclohexanone | Reflux in ethanol | Schiff Base (Imine) |
Beyond acylation and condensation, the 5-amino group can undergo other important nucleophilic transformations. One of the most significant is diazotization, which involves treating the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This process converts the amino group into a diazonium salt (-N₂⁺).
The resulting diazonium salt is a versatile intermediate. It can be substituted by various nucleophiles in reactions such as the Sandmeyer reaction (using copper(I) salts to introduce halides or a cyano group) or the Schiemann reaction (using fluoroboric acid to introduce fluorine). It can also be converted to a hydroxyl group by heating in water.
Reactivity at the Carboxamide Group (Position 3)
The carboxamide group at the C3 position also offers opportunities for chemical modification, although it is generally less reactive than the 5-amino group under many conditions. Key transformations include hydrolysis to the corresponding carboxylic acid and conversion to other amide derivatives.
The carboxamide can be hydrolyzed to 5-amino-1,2-oxazole-3-carboxylic acid under either acidic or basic conditions, typically requiring heat. Strong acids like hydrochloric acid or strong bases like sodium hydroxide (B78521) are effective for this transformation.
Conversely, while direct amidation of the primary carboxamide is not a standard reaction, the corresponding carboxylic acid (obtained from hydrolysis) can be activated and then reacted with various amines to form new secondary or tertiary amides. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like DCC (dicyclohexylcarbodiimide).
The nitrogen atom of the carboxamide group is significantly less nucleophilic than the 5-amino group due to the electron-withdrawing effect of the adjacent carbonyl group. However, derivatization is still possible under specific conditions. For instance, N-alkylation can be achieved using a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. This is often more challenging than the alkylation of the 5-amino group and may require harsher conditions.
Reactivity of the 1,2-Oxazole Ring System
The 1,2-oxazole ring is a five-membered heteroaromatic system characterized by a relatively weak N-O bond, which is a key site of reactivity, often leading to ring-opening reactions. The substitution pattern, particularly the presence of an amino group at C5, profoundly impacts the ring's stability and reaction pathways.
The 5-aminooxazole moiety can act as a latent reactive species, susceptible to ring-opening under specific conditions, which can be harnessed for complex molecule synthesis.
One notable transformation is a domino process initiated by the protonation of the 5-aminooxazole. nih.gov This protonation generates a highly electrophilic iminium salt. In the presence of a neighboring nucleophile, such as a C-terminal carboxylic acid in a peptide chain, this intermediate can be trapped, leading to the formation of a putative spirolactone. nih.gov This is followed by an intramolecular nucleophilic attack from a tethered hydroxyl group, resulting in macrolactonization and integration of the original oxazole (B20620) nitrogen and C4 atom into the new, larger ring structure. nih.gov In this sequence, the 5-aminooxazole functions as a "traceless activator" for the cyclization reaction. nih.gov
Similarly, oxazolones, which are structurally related to aminooxazoles, are known to be highly reactive intermediates in peptide chemistry. They readily react with nucleophiles like water or other amino acids. nih.gov The reaction with water leads to the opening of the oxazolone (B7731731) ring to form a dipeptide, while reaction with an amino acid results in peptide chain extension, forming a tripeptide. nih.gov These reactions highlight the susceptibility of the oxazole core to nucleophilic attack, leading to ring cleavage. Studies have also explored the ring opening of 5-oxazolones using primary aryl amines as nucleophiles to generate new benzamide (B126) derivatives. researchgate.net
Functionalization of the 1,2-oxazole ring is crucial for modifying the properties of the molecule. The electronic nature of the existing substituents dictates the strategy for introducing new groups at the C4 and C5 positions.
Position 5: The C5 position of the 1,2-oxazole ring is susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by an electron-withdrawing group. While the target compound has an electron-donating amino group, related systems like 5-nitroisoxazoles readily undergo SNAr reactions. nih.gov In these cases, the nitro group acts as an excellent leaving group and is displaced by various O,O-, N,N-, and S,S-bis(nucleophiles) to afford a wide range of bis(isoxazole) derivatives in good yields. nih.gov This suggests that if the amino group of this compound were converted into a better leaving group (e.g., a diazonium salt), similar functionalization at C5 would be feasible.
Furthermore, synthetic routes have been developed for the direct construction of 5-amino-substituted 1,2-oxazoles. The reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride can yield regioisomeric mixtures of 1,2-oxazole derivatives, including desired 5-cycloaminyl-1,2-oxazole compounds. nih.gov
Position 4: The C4 position can also be functionalized. For instance, the synthesis of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates demonstrates the introduction of a carboxylate group at C4. nih.gov The unambiguous structural assignment for such regioisomers often requires a combination of advanced spectroscopic techniques, including 1H, 13C, and 15N NMR, along with X-ray crystallography, to differentiate between substitution at C3 versus C5. nih.gov
Isocyanides are versatile reagents in organic synthesis and can participate in reactions with oxazole scaffolds to create more complex molecular architectures. A palladium-catalyzed three-component reaction has been described involving 5-(2-chloroquinolin-3-yl) oxazoles, various isocyanides, and water. This reaction efficiently yields 3-(oxazol-5-yl)quinoline-2-carboxamides. nih.govfrontiersin.org This transformation demonstrates a method for attaching a carboxamide functionality to a molecule via an isocyanide, with the oxazole ring being appended at the 5-position.
Interestingly, the choice of the isocyanide reagent can lead to different products. When toluenesulfonylmethyl isocyanide (TosMIC) is used as the isocyanide source in the presence of a base like Cs₂CO₃, a sulfonylation reaction occurs instead of carboxamidation. This results in the formation of 5-(2-tosylquinolin-3-yl)oxazoles. nih.govfrontiersin.org In this case, it is proposed that TosMIC decomposes in the basic medium to generate a sulfinate anion (Ts⁻), which then displaces the chloride on the quinoline (B57606) ring. nih.govfrontiersin.org
| Starting Oxazole | Isocyanide Reagent | Other Reagents | Product | Reaction Type | Ref |
| 5-(2-chloroquinolin-3-yl) oxazole | General Isocyanides (R-NC) | Pd(OAc)₂, Water | 3-(oxazol-5-yl)quinoline-2-carboxamide | Palladium-catalyzed Carboxamidation | nih.gov, frontiersin.org |
| 5-(2-chloroquinolin-3-yl) oxazole | TosMIC | Cs₂CO₃, DMSO | 5-(2-Tosylquinolin-3-yl)oxazole | Sulfonylation | nih.gov, frontiersin.org |
Chemo- and Regioselectivity in Reactions of this compound
Chemo- and regioselectivity are paramount in the synthesis and functionalization of substituted heterocycles like this compound. The presence of multiple reactive sites—the amino group, the carboxamide, and different positions on the oxazole ring (C4, C5)—means that reactions must be carefully controlled to achieve the desired outcome.
Regioselectivity: The synthesis of substituted 1,2-oxazoles from acyclic precursors often yields a mixture of regioisomers. For example, the reaction of β-enamino ketoesters with hydroxylamine can produce both 3- and 5-substituted 1,2-oxazoles. nih.gov Controlling the regioselectivity of this ring-forming reaction is a significant synthetic challenge, often influenced by the specific substituents on the ketoester precursor.
In functionalization reactions, the inherent electronic properties of the substituted oxazole direct the regiochemical outcome. As seen in SNAr reactions of 5-nitroisoxazoles, the substitution occurs exclusively at the C5 position, driven by the strong electron-withdrawing nature of the nitro group. nih.gov For this compound, the electron-donating amino group at C5 and the electron-withdrawing carboxamide at C3 create a "push-pull" electronic system. This would likely direct electrophilic attack to the C4 position, which is activated by the amino group, while nucleophilic attack (if a leaving group were present) would still be favored at C5 or C3.
Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule like this compound, the amino group is a potent nucleophile and can react with electrophiles. This reactivity must be managed when attempting to perform reactions elsewhere on the molecule. For example, protecting the amino group (e.g., as a Boc-carbamate) is a common strategy to allow for selective functionalization of the oxazole ring or the carboxamide group. nih.gov
The choice of reagents and reaction conditions is critical for controlling chemoselectivity. As demonstrated in the isocyanide-mediated reactions, using a general isocyanide with a palladium catalyst leads to carboxamidation, whereas using TosMIC under basic conditions leads to sulfonylation. nih.govfrontiersin.org This illustrates how a subtle change in the reagent can completely switch the reaction pathway to a different functional group transformation. The modulation of chemoselectivity can also be influenced by the choice of catalyst, solvent, and temperature, which can stabilize different reactive intermediates or transition states. rsc.org
Derivatization and Analogue Synthesis for Academic Exploration
Design Principles for Structurally Diverse 5-Amino-1,2-oxazole-3-carboxamide Analogues
The design of analogues of this compound is guided by established medicinal chemistry principles aimed at creating structural diversity for academic study. These principles include probing structure-activity relationships (SAR), improving physicochemical properties, and exploring bioisosteric replacements.
Structure-Activity Relationship (SAR) Probing : A primary goal is to understand how specific structural changes affect the molecule's reactivity or interactions. For instance, in related heterocyclic carboxamides, modifications at aromatic substituents are designed to probe potential hydrophobic binding pockets. The addition of a bulky isopropyl group to a related triazole analogue enhanced activity tenfold, whereas the removal of a smaller thiomethyl group led to a tenfold decrease in activity, indicating the importance of steric bulk and hydrophobicity in that specific position. nih.gov
Improvement of Physicochemical Properties : Analogue design often targets the optimization of properties like aqueous solubility and metabolic stability. For academic exploration, ensuring that observed activity is not driven by non-specific hydrophobicity is critical. nih.gov Researchers often aim to maintain favorable parameters such as a high ligand-lipophilicity efficiency (LLE) and a calculated log of the distribution coefficient (cLogD) within a specific range (e.g., cLogD < 3). nih.gov Poor metabolic stability, as observed in some triazole carboxamide analogues, can be addressed by modifying metabolically labile sites, such as the para-position of a benzyl (B1604629) substituent. nih.gov
Bioisosteric Replacement : The oxazole (B20620) ring itself can be compared with bioisosteres like 1,2,3-triazoles or other oxadiazoles (B1248032) to evaluate the impact of the heteroatom arrangement on the molecule's properties. nih.govnih.gov The 5-amino-carboxamide moiety is often considered a key pharmacophoric element due to its hydrogen-bonding capacity and metabolic stability. evitachem.com In some contexts, oxazole derivatives have shown advantages over triazole bioisosteres, such as higher fluorescence quantum yields, making them valuable as potential fluorescent probes for cellular imaging. evitachem.com
Conformational Rigidity and Planarity : The planar nature of the oxazole ring provides a rigid scaffold. nih.gov Introducing substituents can modulate this planarity and influence how the molecule interacts with biological systems or other chemical entities. The nitrogen atom of the amino group typically exhibits sp2 character, contributing to the planarity and electronic conjugation of the system. nih.govresearchgate.net
Synthetic Strategies for Libraries of this compound Derivatives
The generation of a library of derivatives from a core scaffold is essential for systematic academic exploration. Efficient synthetic strategies, including one-pot reactions, microwave-assisted synthesis, and solid-phase methods, are employed to accelerate this process. evitachem.commdpi.comnih.gov
The fundamental construction of the 1,2-oxazole (isoxazole) ring system generally follows two primary pathways: the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of a three-carbon component, like a 1,3-diketone, with hydroxylamine (B1172632) hydrochloride. beilstein-journals.org
| Synthetic Strategy | Description | Advantages | Reference |
| One-Pot Reactions | Multiple reaction steps are performed in a single reactor without isolating intermediates. This has been used for synthesizing various oxazole and oxadiazole derivatives. | Increased efficiency, reduced waste, and higher yields. | evitachem.comresearchgate.net |
| Microwave-Assisted Synthesis | The use of microwave irradiation to heat reactions dramatically reduces reaction times and can improve product yields. | Rapid reaction times, improved yields, suitable for volatile starting materials. | evitachem.commdpi.com |
| Solid-Phase Synthesis | The compound is built on a solid polymer support, which simplifies purification by allowing reagents and byproducts to be washed away. | High-throughput capability, ease of purification, ideal for creating large libraries. | nih.gov |
| Cyclocondensation | A common method involving the cyclization of a precursor molecule. For example, N-acyl-α-amino ketones can be cyclized using a dehydrating agent like POCl₃ to form 1,3-oxazoles. | Direct route to the heterocyclic core from acyclic precursors. | nih.gov |
Modifications at the Amino and Carboxamide Moieties
The amino and carboxamide groups on the this compound scaffold are primary sites for modification due to their reactivity.
Amino Moiety (NH₂) Modifications : The amino group is a potent nucleophile, making it a versatile handle for derivatization. evitachem.com
N-Acylation : The amino group can be readily acylated to form amides. This was demonstrated in the synthesis of N-acyl-α-amino ketones from amino acids, a foundational step for creating more complex oxazole derivatives. nih.gov
N-Arylation : Advanced cross-coupling reactions like the Buchwald-Hartwig amination can be used to attach aryl groups to the amino function. This strategy has been successfully applied to the synthesis of 5-(aryl)amino-1,2,3-triazoles, a technique directly translatable to the 5-amino-oxazole scaffold. mdpi.com
Reactions with Carbodiimides : Amino groups can react with carbodiimides, a reaction used in the synthesis of 5-amino-substituted 1,2,4-oxadiazoles. nih.gov
Carboxamide Moiety (CONH₂) Modifications : The carboxamide group is generally more stable but can participate in specific reactions.
Reactivity : It can function as both a weak acid and a weak base depending on the conditions. evitachem.com In some analogue series, the carboxamide is a crucial reactive group, potentially acting as a covalent modifier of biological targets. nih.gov
Hydrogen Bonding : This group is a critical hydrogen bond donor and acceptor, which often plays a role in the molecule's intermolecular interactions and solid-state crystal packing. nih.gov
Introduction of Substituents onto the Oxazole Ring
Introducing substituents directly onto a pre-formed oxazole ring can be challenging. Therefore, the most common strategy is to construct the ring from already substituted building blocks.
Synthesis from Substituted Precursors : The choice of starting materials dictates the substitution pattern on the final oxazole ring. For example, the reaction of substituted α-hydroxy ketones with potassium cyanate (B1221674) yields substituted 4-phenyl-oxazol-2-ones. nih.gov Similarly, starting with various 1,3-diketones and reacting them with hydroxylamine leads to a diverse set of substituted 1,2-oxazoles. beilstein-journals.org
Regioselectivity : The reaction of β-enamino ketoesters with hydroxylamine can potentially form two different regioisomers of the 1,2-oxazole. beilstein-journals.org Controlling the reaction conditions is crucial to selectively synthesize the desired isomer, such as the 5-substituted-1,2-oxazole-4-carboxylates. beilstein-journals.org
Structure-Reactivity Relationship Studies of this compound Analogues
Structure-reactivity relationship studies investigate how modifications to the molecular structure influence its chemical or biological reactivity. For analogues of this compound, these studies provide insight into the electronic and steric effects of different functional groups.
In studies of related 5-amino-1,2,3-triazole derivatives, a clear relationship was established between the nature of substituents and biological activity. nih.gov The presence of an amino group in 5-amino-1,2,3-triazoles provides a unique opportunity to tune the properties of the molecule by introducing various functional substituents through reactions like the Buchwald-Hartwig cross-coupling. mdpi.com This allows for the synthesis of polyarylated compounds, extending the π-conjugated system and altering the molecule's electronic and photophysical properties. mdpi.com
In another example with N-acyl-α-amino ketones and their corresponding 1,3-oxazole derivatives, spectroscopic analysis confirmed the structural changes upon cyclization. nih.gov The chemical shifts in ¹³C-NMR spectra for the carbon atoms at positions C-2 and C-5 of the oxazole ring were significantly different from their counterparts in the acyclic ketone precursor, providing clear evidence of the change in the chemical environment and reactivity. nih.gov
| Analogue Series | Structural Modification | Observed Effect on Reactivity/Property | Reference |
| 5-Amino-1,2,3-triazole-4-carboxamides | Replacement of SMe with an isopropyl group at the para-position of a benzyl ring. | 10-fold improvement in biological activity (pEC₅₀). | nih.gov |
| 5-Amino-1,2,3-triazole-4-carboxamides | Removal of a thiomethyl (SMe) group. | >10-fold reduction in biological activity. | nih.gov |
| N-acyl-α-amino ketones vs. 1,3-oxazoles | Intramolecular cyclization of ketone to form the oxazole ring. | Significant upfield shift of the C-5 carbon signal in ¹³C-NMR, confirming ring formation and altered electronic structure. | nih.gov |
| 5-Amino-1,2,3-triazoles | N-arylation via Buchwald-Hartwig reaction. | Extension of the π-conjugated system, tuning of molecular properties. | mdpi.com |
Synthesis of Chiral Derivatives and Enantioselective Approaches
The synthesis of chiral derivatives is of significant academic interest, particularly for studying stereospecific interactions. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.
A primary strategy for obtaining chiral oxazole derivatives is to use chiral starting materials and preserve their stereochemical integrity throughout the synthesis.
From Chiral Amino Acids : L-valine, a chiral amino acid, has been used as a starting material to synthesize new chiral N-acyl-α-amino acids. nih.gov These chiral precursors were then converted into chiral 1,3-oxazol-5(4H)-ones and subsequently to other chiral 1,3-oxazole derivatives. nih.gov
From Chiral Carboxylic Acids : In another example, chiral saturated N-heterocyclic carboxylic acids were used to prepare methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates. beilstein-journals.org This approach successfully transferred the chirality from the starting material to the final product, achieving high enantiomeric excess (up to 97–100% ee). beilstein-journals.org
One-Pot Synthesis : Efficient one-pot methods have been developed for synthesizing chiral 1,2,4-oxadiazoles derived from N-protected α-amino acids, demonstrating a streamlined approach to chiral heterocyclic compounds. researchgate.net
These methods highlight a key principle in the synthesis of chiral heterocycles: the use of a "chiral pool" of readily available natural products like amino acids to impart chirality to the target molecules.
Theoretical and Computational Chemistry Studies of 5 Amino 1,2 Oxazole 3 Carboxamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of 5-Amino-1,2-oxazole-3-carboxamide. These methods, rooted in quantum mechanics, allow for the detailed characterization of the molecule's electron distribution and its implications for chemical reactivity.
Molecular Orbital (MO) theory is a powerful tool for describing the electronic structure of molecules. chadsprep.comlibretexts.orglibretexts.org It posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. These MOs are of two main types: bonding orbitals, which are lower in energy and concentrate electron density between atomic nuclei, and antibonding orbitals, which are higher in energy and have nodes between nuclei. youtube.comyoutube.com
For this compound, MO analysis would reveal the distribution of its valence electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
In the case of this compound, the isoxazole (B147169) ring, being an electron-rich azole, along with the amino and carboxamide substituents, would contribute to a complex set of molecular orbitals. wikipedia.org The nitrogen and oxygen heteroatoms and the amino group would possess lone pairs of electrons residing in non-bonding orbitals, which could also play a significant role in the molecule's reactivity.
Table 1: Hypothetical Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | +0.5 | Second lowest unoccupied molecular orbital |
| LUMO | -1.2 | Lowest unoccupied molecular orbital, likely centered on the isoxazole ring and carboxamide group |
| HOMO | -6.8 | Highest occupied molecular orbital, likely involving the amino group and the π-system of the ring |
| HOMO-1 | -7.5 | Second highest occupied molecular orbital |
Note: This table presents hypothetical values for illustrative purposes, as specific computational data for this exact molecule were not found in the searched literature.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. It illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). These maps are useful for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net
For this compound, an MEP map would likely show negative potential (typically colored red or yellow) around the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the carboxamide group, indicating these are sites susceptible to electrophilic attack and are good hydrogen bond acceptors. The amino group's hydrogen atoms and the carboxamide N-H protons would exhibit positive potential (typically colored blue), making them likely sites for nucleophilic attack and hydrogen bond donation. The distribution of electrostatic potential is a key determinant of the molecule's intermolecular interactions and its binding to biological targets. nih.gov
Tautomerism and Conformational Analysis of this compound
The structure of this compound is not static; it can exist in different forms, including various tautomers and conformers. Understanding these different forms is crucial as they can have distinct chemical and biological properties.
Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. For this compound, several tautomeric forms are possible. The amino group can exist in the amino form (-NH2) or the imino form (=NH). Similarly, the carboxamide group can undergo keto-enol tautomerism, and the isoxazole ring itself can exhibit different tautomeric forms depending on the protonation state of the nitrogen atom. Computational studies on similar molecules, like 3-aminoisoxazole, have shown that the amino tautomer is generally the most stable. nih.gov The relative energies of these tautomers can be calculated using quantum chemical methods to determine the most prevalent form under different conditions.
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. drugdesign.org For this compound, a key area of conformational flexibility is the rotation around the C3-C(O) bond, which connects the carboxamide group to the isoxazole ring. Studies on other carboxamides have shown that the amide group can adopt different orientations, often referred to as syn and anti conformers, which can be influenced by intramolecular hydrogen bonding and steric effects. mdpi.comacs.org The rotation of the amino group around its bond to the isoxazole ring also contributes to the conformational landscape. Computational methods can map the potential energy surface of the molecule as a function of these rotational angles to identify the most stable conformers. nih.gov
Computational Modeling of Reaction Mechanisms and Transition States in Syntheses
Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including the synthesis of this compound. organic-chemistry.org By modeling the reaction pathway, it is possible to identify key intermediates, transition states, and the associated energy barriers.
The synthesis of isoxazoles often involves the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or a related precursor. youtube.com Computational modeling can elucidate the step-by-step mechanism of such a cyclization reaction. For instance, it can determine whether the reaction proceeds through a concerted or a stepwise pathway and can identify the rate-determining step by calculating the energy of the transition states. acs.org
For the synthesis of this compound, a plausible synthetic route could involve the reaction of a β-keto ester derivative with hydroxylamine to form the isoxazole ring, followed by amidation. Computational modeling could be used to optimize reaction conditions by predicting the effects of different reagents, catalysts, and solvents on the reaction energetics.
Table 2: Hypothetical Energy Profile for a Key Step in Isoxazole Ring Formation
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.7 |
| Transition State 2 | +12.8 |
| Products | -20.1 |
Note: This table presents a hypothetical energy profile to illustrate the type of data obtained from computational modeling of reaction mechanisms. Specific values would require dedicated calculations for the synthesis of this compound.
Molecular Docking and Interaction Studies with Model Chemical Systems or Enzymes for Mechanistic Understanding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netpnrjournal.com This method is widely used in drug design and to understand the interaction of small molecules with biological macromolecules like enzymes.
In the context of this compound, molecular docking could be employed to investigate its potential binding to a model enzyme active site. Such studies can provide insights into the specific interactions that stabilize the complex, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. For example, docking studies of similar isoxazole-carboxamide derivatives have been performed to understand their interactions with enzymes like cyclooxygenases (COX). nih.gov
Applications of 5 Amino 1,2 Oxazole 3 Carboxamide As a Building Block in Organic and Materials Chemistry
Use as a Chemical Precursor for Complex Heterocyclic Architectures
The unique arrangement of functional groups on the 1,2-oxazole (isoxazole) ring renders 5-amino-1,2-oxazole-3-carboxamide and its derivatives powerful precursors for elaborate heterocyclic designs. mdpi.comnih.gov The amino group provides a reactive site for N-acylation, N-alkylation, and condensation reactions, while the carboxamide can be hydrolyzed or participate in further transformations. This versatility allows chemists to strategically build upon the isoxazole (B147169) core.
A significant application of aminoisoxazole derivatives is in the construction of fused heterocyclic systems, where the oxazole (B20620) ring is annulated with another ring. These fused structures are of great interest in medicinal chemistry due to their rigid conformations and potential to interact with biological targets.
A notable example is the synthesis of 7-amino-oxazolo[5,4-d]pyrimidines. In this multi-step sequence, a derivative, 5-amino-3-methylisoxazole-4-carbonyl chloride, serves as the key building block. It reacts with aminomalononitrile (B1212270) tosylate (AMNT) to form an intermediate, 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile. This intermediate then undergoes cyclization to yield the fused oxazolo[5,4-d]pyrimidine (B1261902) core, a system structurally analogous to purines found in nucleic acids. chemscene.com This strategy highlights how the aminoisoxazole scaffold can be elaborated into more complex, biologically relevant fused architectures.
The inherent functionality of this compound makes it an ideal starting point for creating polyfunctionalized heterocycles—molecules bearing multiple reactive or pharmacologically important groups. biosynth.com The amino and carboxamide groups can be selectively modified, and additional substituents can be introduced onto the oxazole ring, leading to a high degree of molecular diversity.
Research has demonstrated the synthesis of various 1,2-oxazole derivatives that incorporate additional functional groups, such as protected amino acids. mdpi.comuni.lu For instance, methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates have been synthesized, effectively creating novel, unnatural amino acid-like building blocks. mdpi.comuni.lubeilstein-journals.org These compounds possess the 1,2-oxazole core, a protected amine, and a carboxylate group, making them polyfunctional and suitable for integration into peptides or other complex structures. nih.govuni.lu
Integration into Multi-Step Synthetic Sequences
The utility of this compound as a building block is clearly demonstrated by its integration into complex, multi-step synthetic pathways. Chemists can leverage its reactivity to construct molecular fragments that are later incorporated into a larger target molecule.
One well-documented synthetic strategy involves a three-step process to generate functionalized 1,2-oxazoles. The sequence begins with N-Boc-protected cyclic amino acids, which are first converted into β-keto esters. These intermediates then react with N,N-dimethylformamide dimethylacetal to form β-enamino ketoesters. In the final step, cyclization with hydroxylamine (B1172632) hydrochloride yields the desired polyfunctionalized 1,2-oxazole ring. uni.lu Another example involves the use of 5-amino-3-methyl-isoxazole-4-carboxylic acid, a related β-amino acid, which can be successfully coupled into peptide chains using solid-phase synthesis techniques. mdpi.com These examples underscore the compound's role as a reliable intermediate in planned synthetic routes.
| Application | Starting Material/Intermediate | Key Transformation | Product Class | Reference(s) |
| Fused-Ring Synthesis | 5-amino-3-methylisoxazole-4-carbonyl chloride | Reaction with AMNT and subsequent cyclization | 7-Amino-oxazolo[5,4-d]pyrimidines | chemscene.com |
| Unnatural Amino Acids | N-Boc-protected cyclic amino acids | Multi-step conversion via β-enamino ketoesters | Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | mdpi.comuni.lu |
| Peptide Synthesis | 5-amino-3-methyl-isoxazole-4-carboxylic acid | Solid-phase peptide coupling | α/β-Mixed peptides | mdpi.com |
Development of Chemical Probes and Tools for Mechanistic Studies
Beyond its role in synthesizing target molecules, the aminoisoxazole scaffold is instrumental in creating chemical tools for research. These tools help elucidate reaction mechanisms and probe biological systems.
A key example is the synthesis of isotopically labeled 1,2-oxazoles. Researchers have prepared ¹⁵N-labeled methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate by using ¹⁵N-hydroxylamine hydrochloride in the cyclization step. researchgate.net The incorporation of the ¹⁵N isotope provides a powerful handle for nuclear magnetic resonance (NMR) spectroscopy. researchgate.net This labeling allows for unambiguous structural assignment and detailed mechanistic studies by tracking the nitrogen atom through complex transformations. researchgate.net Furthermore, heterocyclic amino acids derived from this scaffold have been used to build synthetic DNA-encoded chemical libraries, which are powerful tools for discovering novel small-molecule ligands for protein targets. nih.govresearchgate.net
Potential in Catalysis and Ligand Design
While primarily used as a structural component, the functional groups of aminoisoxazole derivatives suggest potential applications in catalysis and coordination chemistry. The nitrogen atoms in the oxazole ring and the amino group, along with the carbonyl oxygen of the carboxamide, can act as coordination sites for metal ions.
Research on the related compound 5-Aminoisoxazole-4-carboxamide (AICAR) indicates its utility as a ligand in coordination chemistry. sigmaaldrich.com Its ability to engage in multiple intermolecular interactions makes it a versatile pharmacophore and a candidate for designing ligands that can facilitate the development of new metal complexes with specific catalytic or material properties. sigmaaldrich.com Although direct application of this compound as a catalyst is not widely reported, its structural motifs are present in compounds explored for catalytic activities, suggesting a promising area for future investigation.
Exploration in Polymer Chemistry or Functional Material Design
The design of advanced functional materials, such as those used in Organic Light-Emitting Diodes (OLEDs), often relies on the strategic combination of molecular building blocks to achieve desired electronic and photophysical properties. Heterocyclic compounds are central to the development of these materials, serving as hosts or components of the emissive layer.
While the direct polymerization of this compound is not extensively documented, its electronic properties—featuring both electron-donating (amino) and electron-withdrawing (carboxamide, oxazole) characteristics—make it an intriguing candidate for creating functional organic materials. The principles of materials design involve assembling building blocks to control properties like charge transport and energy levels. The aminoisoxazole scaffold, with its potential for modification and tuning of its electronic profile, represents a class of building blocks that could be explored for the synthesis of novel polymers or small molecules for applications in organic electronics.
Advanced Analytical and Methodological Approaches in 5 Amino 1,2 Oxazole 3 Carboxamide Research
Advanced Spectroscopic Techniques for Mechanistic Elucidation of Reactions
Spectroscopic methods are indispensable tools in the analysis of 5-amino-1,2-oxazole-3-carboxamide derivatives, providing detailed insight into their molecular structure and the dynamics of their formation.
High-Resolution NMR Spectroscopy for Structure Elucidation of New Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is a cornerstone for the unambiguous structural assignment of novel this compound analogues. acs.orgnih.gov In the synthesis of new derivatives, NMR is used to confirm the regiochemistry of reactions, such as in the formation of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. acs.orgnih.gov For instance, the ¹H NMR spectrum of methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate shows a characteristic singlet for the 1,2-oxazole methine proton at δ 8.46 ppm, while the ¹³C NMR spectrum displays signals for the 1,2-oxazole ring carbons at δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm. acs.org
Furthermore, two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity within the molecule. For example, in a synthesized methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, HMBC spectra revealed long-range correlations between the methylene (B1212753) protons of the azetidine (B1206935) ring and the quaternary carbon C-5 of the oxazole (B20620) ring. nih.gov Isotope labeling, such as the use of ¹⁵N-hydroxylamine hydrochloride, allows for ¹⁵N NMR experiments that can definitively confirm the ring structure through the observation of ¹H,¹⁵N and ¹³C,¹⁵N coupling constants. acs.org
| Compound | Nucleus | Chemical Shift (δ, ppm) | Key Correlations |
| Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate | ¹H | 8.46 (s, 1H, oxazole H-3) | - |
| ¹³C | 108.3 (C-4), 150.2 (C-3), 179.5 (C-5) | - | |
| Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate | ¹H, ¹³C | - | HMBC correlation between azetidine CH₂ and oxazole C-5 |
| ¹⁵N-labeled Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate | ¹H, ¹⁵N | ²J(H3–N2) = 14.36 Hz | - |
| ¹³C, ¹⁵N | ¹J(C3-N2) = 4.55 Hz, ²J(C4-N2) = 1.30 Hz, ²J(C5-N2) = 1.96 Hz | - |
Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a powerful technique for monitoring the progress of reactions and confirming the identity of products in the synthesis of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to confirm the elemental composition of newly synthesized molecules. acs.orgmdpi.com For example, in the synthesis of novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles, HRMS (ESI) was used to verify the mass of the products, with the calculated m/z for [M+H]⁺ closely matching the found value. mdpi.comthieme-connect.com
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly useful for both qualitative and quantitative analysis. researchgate.net LC-MS is often used to identify intermediates and final products in complex reaction mixtures, as seen in the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates where it was used to identify cycloaminyl β-enamino ketoesters. acs.orgnih.gov LC-MS/MS can be employed to develop sensitive methods for the determination of these compounds in biological matrices, utilizing techniques like multiple reaction monitoring (MRM) for enhanced selectivity and quantification. researchgate.net
| Compound/Analyte | Mass Spectrometry Technique | Ionization Mode | m/z (calcd for [M+H]⁺) | m/z (found) |
| C₂₈H₂₃N₆OS | HRMS (ESI) | Positive | 491.1649 | 491.1645 |
| C₁₉H₂₁BN₂O₃S | HRMS (ESI) | Positive | 369.1442 | 369.1448 |
| 5-aminoimidazole-4-carboxamide (AICA) | LC-MS/MS (MRM) | ESI(+) | 127→110 | - |
X-ray Diffraction for Structural Characterization of Derived Compounds or Intermediates
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline compounds, providing unequivocal proof of structure for derivatives and intermediates of this compound. acs.orgchemscene.com This technique was instrumental in the structural analysis of (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate, which supported the structural assignments made by NMR. acs.org Similarly, the molecular structures of novel compounds combining thiophene (B33073) and 1,2,4-triazole (B32235) moieties have been confirmed using X-ray crystallography. chemscene.com
The data obtained from X-ray diffraction, including unit cell dimensions, space group, and atomic coordinates, allows for the precise determination of bond lengths, bond angles, and stereochemistry, which is crucial for understanding the conformational properties of these molecules. researchgate.net
| Compound | Crystal System | Space Group | Unit Cell Parameters |
| 5-(2-bromo-acetyl)-4-phenyl-2-phenylaminothiophene-3-carboxylic acid ethyl ester isomer | Triclinic | P-1 | a = 8.8152(8) Å, b = 10.0958(9) Å, c = 12.6892(10) Å, α = 68.549(5)°, β = 81.667(5)°, γ = 68.229(5)° |
| (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate | - | - | Data used to support NMR structural analysis acs.org |
Chromatographic Techniques for Isolation and Purity Assessment in Synthetic Development
Chromatographic techniques are fundamental to the synthesis of this compound derivatives, enabling their isolation from reaction mixtures and the assessment of their purity. Flash chromatography is widely used for the purification of synthesized compounds on a preparative scale. thieme-connect.com For instance, novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole (B189464) derivatives were purified by flash chromatography using a hexane:ethyl acetate (B1210297) eluent system. thieme-connect.com
High-Performance Liquid Chromatography (HPLC) is employed for both analytical and preparative purposes. Chiral HPLC, in particular, is essential for the separation and enantiomeric purity assessment of chiral derivatives. acs.orgnih.gov The enantiomeric excess (ee) of chiral methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates was determined to be up to 97–100% using this method. acs.org
| Technique | Purpose | Compound Type | Eluent/Mobile Phase |
| Flash Chromatography | Purification | 5-(aryl)amino-1,2,3-triazole derivatives | Hexane:Ethyl Acetate (e.g., 5:1, 2:1) thieme-connect.com |
| Chiral HPLC | Purity Assessment (enantiomeric excess) | Chiral methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | ACN/(H₂O + 0.1% HCOOH) (30:70) researchgate.net |
| LC-MS | Identification | Cycloaminyl β-enamino ketoesters | - |
| Liquid Chromatography | Separation | 5-aminoimidazole-4-carboxamide (AICA) as ion pair | Methanol-water (68:32, v/v) researchgate.net |
Microreactor Technologies for Enhanced Reaction Control and Yield
Microreactor technology, also known as flow chemistry, is an emerging paradigm in chemical synthesis that offers significant advantages over traditional batch processes, including enhanced reaction control, improved safety, and higher yields. nih.govbohrium.com The application of microreactors to the synthesis of heterocyclic compounds, such as isoxazoles, has demonstrated these benefits. acs.orgresearchgate.net
Continuous-flow microreactors provide excellent heat and mass transfer, allowing for precise temperature control and minimizing the formation of byproducts. bohrium.com This technology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. bohrium.com The synthesis of isoxazoles has been successfully demonstrated in borosilicate glass microreactors, achieving conversions in the range of 98–100%. acs.org Furthermore, combining continuous-flow with microwave irradiation in microreactors has been shown to enhance reaction rates and enable the formation of products that are not accessible under conventional heating. thieme-connect.com Although direct application to this compound is still an area of development, the principles of microreactor technology are highly applicable to its synthesis, promising more efficient and scalable production routes.
Q & A
Q. What statistical methods are critical for validating biological activity data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
